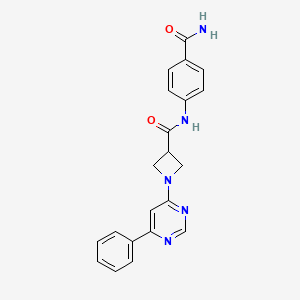
2-phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a compound known for its diverse applications in medicinal chemistry, biology, and industry. Its unique structure, combining the elements of phenoxy, piperazine, and tetrazole, imparts distinct chemical properties that are valuable in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves a multi-step process:
Formation of the p-tolyl-tetrazole moiety: : Starting from p-tolyl, the tetrazole ring is formed through a [2+3] cycloaddition reaction using azide and a nitrile derivative.
Introduction of piperazine: : The piperazine ring is then introduced via a nucleophilic substitution reaction with the tetrazole moiety.
Phenoxyethylation: : The final step involves the alkylation of the piperazine nitrogen with 2-phenoxyacetyl chloride, forming the target compound under basic conditions.
Industrial Production Methods
In an industrial setting, the process is scaled up with optimizations for yield, purity, and cost-effectiveness. Typical adjustments might include using more efficient catalysts, high-pressure reactors to speed up the [2+3] cycloaddition, and continuous flow reactors to streamline the phenoxyethylation step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The phenoxy group can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reduction of the ketone group can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The piperazine ring is prone to nucleophilic substitution reactions due to the presence of the secondary amine.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Halides, alkylating agents for substitution reactions.
Major Products
The major products formed depend on the specific reactions involved, such as oxidized derivatives of the phenoxy group, reduced forms of the ketone group, and substituted variants on the piperazine ring.
Aplicaciones Científicas De Investigación
2-phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has broad applications:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: : Utilized in the synthesis of specialty chemicals and polymers.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. For instance:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways: : It may influence signaling pathways involved in cell proliferation, apoptosis, or metabolic regulation.
Comparación Con Compuestos Similares
Similar compounds include:
1-phenoxy-1-(4-(benzyl)piperazin-1-yl)ethanone: : This compound shares a similar backbone but has different substituents, resulting in varied biological activities.
2-phenoxy-1-(4-(methyl)piperazin-1-yl)ethanone: : Another analog with a simpler structure, used for comparative studies in medicinal chemistry.
The uniqueness of 2-phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone lies in its tetrazole moiety, which provides distinct chemical reactivity and biological interactions not seen in its simpler counterparts.
In essence, this compound is a fascinating subject of study, offering a wealth of applications and reactions to explore. Where do you see it being used next?
Propiedades
IUPAC Name |
1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-17-7-9-18(10-8-17)27-20(22-23-24-27)15-25-11-13-26(14-12-25)21(28)16-29-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYQAASGCNOWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2931599.png)


![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2931604.png)
![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B2931605.png)

![2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2931607.png)




![3-(1H-imidazol-1-yl)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2931619.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate](/img/structure/B2931621.png)
